The Chemical Architecture of Convoline: A Comprehensive Technical Guide
The Chemical Architecture of Convoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convoline, a tropane alkaloid with the systematic IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a naturally occurring compound found in various species of the Convolvulaceae family. This document provides an in-depth technical overview of the chemical structure of Convoline, including its physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's known biological activities, focusing on its potential as a neuroprotective agent through acetylcholinesterase inhibition and antioxidant mechanisms. All quantitative data are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
Convoline is characterized by a bicyclic tropane core esterified with a 3,4-dimethoxybenzoic acid moiety. This unique structural arrangement is the basis for its biological activities.
Chemical Structure:
Caption: Chemical structure of Convoline.
Physicochemical Properties
A summary of the key physicochemical properties of Convoline is presented in Table 1. This data is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference |
| Molecular Formula | C16H21NO5 | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| IUPAC Name | (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | [1] |
| CAS Number | 89783-61-9 | [1] |
| Topological Polar Surface Area | 68.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
Table 1: Physicochemical properties of Convoline.
Experimental Protocols
Synthesis of Convoline
The synthesis of Convoline can be achieved through the esterification of nortropine with 3,4-dimethoxybenzoyl chloride. The following is a detailed protocol for this synthesis.[2]
Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride
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To a solution of 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) in anhydrous dichloromethane (100 mL), add thionyl chloride (8.0 mL, 109.8 mmol) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
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Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a solid, which can be used in the next step without further purification.
Step 2: Esterification of Nortropine
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Dissolve nortropine (5.0 g, 39.3 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.
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Add triethylamine (6.6 mL, 47.2 mmol) to the solution.
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In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (8.7 g, 43.2 mmol) in 50 mL of anhydrous dichloromethane.
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Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Convoline.
Caption: Synthetic workflow for Convoline.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Convoline is expected to show characteristic signals for the tropane and dimethoxybenzoate moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (3H) | 6.9 - 7.6 | m |
| Methoxy Protons (6H) | ~3.9 | s |
| H-3 (Tropane) | ~5.0 | m |
| H-1, H-5 (Tropane Bridgehead) | ~3.3 | br s |
| Other Tropane Protons | 1.5 - 2.5 | m |
| N-OH | Variable | br s |
Table 2: Predicted ¹H NMR chemical shifts for Convoline.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic Carbons (C-O) | 148 - 153 |
| Aromatic Carbons (C-H, C-C) | 110 - 125 |
| C-3 (Tropane) | ~68 |
| Methoxy Carbons | ~56 |
| C-1, C-5 (Tropane Bridgehead) | ~60 |
| Other Tropane Carbons | 25 - 40 |
Table 3: Predicted ¹³C NMR chemical shifts for Convoline.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Convoline is expected to show a molecular ion peak [M]⁺ at m/z 307, corresponding to its molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum of Convoline will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (N-OH) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| C=O (ester) | ~1720 |
| C=C (aromatic) | 1500-1600 |
| C-O (ester, ether) | 1000-1300 |
Table 4: Predicted characteristic IR absorption bands for Convoline.
Biological Activity and Signaling Pathways
Convoline is a constituent of Convolvulus pluricaulis, a plant known in traditional medicine for its cognitive-enhancing and anxiolytic properties.[3] Research on extracts of this plant suggests that Convoline may contribute to these effects through multiple mechanisms of action.
Acetylcholinesterase Inhibition
One of the proposed mechanisms for the neuroprotective effects of Convoline-containing extracts is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Proposed mechanism of acetylcholinesterase inhibition by Convoline.
Antioxidant Activity
Extracts of Convolvulus pluricaulis have demonstrated significant antioxidant properties.[4] This activity is crucial for neuroprotection, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant effects are likely due to the ability of constituent compounds like Convoline to scavenge free radicals.
| Assay | IC₅₀ (µg/mL) of C. pluricaulis extract |
| DPPH radical scavenging | 434.78 |
| Hydrogen peroxide scavenging | 7.82 |
| Superoxide radical scavenging | 132.18 |
Table 5: Antioxidant activity of Convolvulus pluricaulis extract containing Convoline.[4]
Conclusion
Convoline presents a compelling molecular scaffold for further investigation in the field of neuropharmacology. Its unique tropane alkaloid structure, combined with the dimethoxybenzoate moiety, likely underpins its observed biological activities. The synthetic protocol provided offers a reliable method for obtaining this compound for research purposes. Future studies should focus on the isolation of pure Convoline to definitively characterize its spectroscopic properties and to quantify its specific contributions to the acetylcholinesterase inhibitory and antioxidant activities observed in plant extracts. Elucidating the precise molecular interactions and signaling pathways affected by Convoline will be critical in evaluating its full therapeutic potential.
References
- 1. Convoline | C16H21NO5 | CID 443002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Convolvulus pluricaulis Choisy’s Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
